molecular formula C19H21N3O4S B6557529 1,3-dimethyl-8-(naphthalene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1040673-51-5

1,3-dimethyl-8-(naphthalene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B6557529
CAS No.: 1040673-51-5
M. Wt: 387.5 g/mol
InChI Key: RIMWJWKDVAIRRM-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-8-(naphthalene-2-sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione” is a complex organic molecule. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. The molecule also contains a naphthalene group, which is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings . The sulfonyl group (-SO2-) is a common functional group in organic chemistry, often giving rise to potential biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar structures are often synthesized through multi-step reactions involving catalytic hydrogenation, oxidation, and various types of coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The spirocyclic structure would likely contribute to the rigidity of the molecule, while the naphthalene and sulfonyl groups could potentially participate in various types of intermolecular interactions .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the sulfonyl and naphthalene groups, as well as the spirocyclic structure. For instance, the sulfonyl group could potentially undergo substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of the sulfonyl group could potentially increase its solubility in polar solvents .

Properties

IUPAC Name

1,3-dimethyl-8-naphthalen-2-ylsulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S/c1-20-17(23)19(21(2)18(20)24)9-11-22(12-10-19)27(25,26)16-8-7-14-5-3-4-6-15(14)13-16/h3-8,13H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMWJWKDVAIRRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC4=CC=CC=C4C=C3)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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